molecular formula C9H8N2O B1314406 2-(1,3-Oxazol-5-yl)aniline CAS No. 774238-36-7

2-(1,3-Oxazol-5-yl)aniline

Cat. No.: B1314406
CAS No.: 774238-36-7
M. Wt: 160.17 g/mol
InChI Key: UZPQWOKKMYUKNI-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-5-yl)aniline is an organic compound that features both an oxazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and corrosion inhibition. The presence of both nitrogen and oxygen in the oxazole ring contributes to its unique chemical properties and reactivity.

Scientific Research Applications

2-(1,3-Oxazol-5-yl)aniline has several scientific research applications:

Safety and Hazards

2-(1,3-Oxazol-5-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future directions of 2-(1,3-Oxazol-5-yl)aniline research could involve further exploration of its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . More studies could be conducted to understand the correlation between the inhibition activity and the molecular structure .

Biochemical Analysis

Biochemical Properties

2-(1,3-Oxazol-5-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s oxazole ring allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological systems. These interactions enable this compound to act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes . These long-term effects are crucial for understanding the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . Higher doses can lead to toxic effects, including oxidative stress, cellular damage, and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to influence pathways related to oxidative stress, energy metabolism, and detoxification . For instance, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic fluxes . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern is essential for its interaction with target biomolecules and subsequent biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Oxazol-5-yl)aniline typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃), which allows for the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Oxazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Comparison with Similar Compounds

  • 3-(1,3-Oxazol-5-yl)aniline
  • 2-(1,2,4-Oxadiazol-5-yl)aniline
  • 2-(benzo[d]oxazol-2-yl)aniline

Comparison: 2-(1,3-Oxazol-5-yl)aniline is unique due to its specific substitution pattern on the oxazole ring, which influences its chemical reactivity and adsorption properties. Compared to similar compounds, it has shown higher efficacy as a corrosion inhibitor, making it particularly valuable in industrial applications .

Properties

IUPAC Name

2-(1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPQWOKKMYUKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428146
Record name 2-(1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774238-36-7
Record name 2-(1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxazol-5-yl-phenylamine
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Q & A

Q1: What is the significance of studying 2-(1,3-Oxazol-5-yl)aniline in the context of Mycobacterium abscessus?

A: The research focuses on the interaction of this compound with TrmD from Mycobacterium abscessus. TrmD is a tRNA-(N1G37) methyltransferase []. Methyltransferases play crucial roles in various cellular processes, and their dysregulation can be associated with diseases. Mycobacterium abscessus is a challenging pathogen, and understanding how compounds like this compound interact with its essential enzymes could offer insights into developing new therapeutic strategies.

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